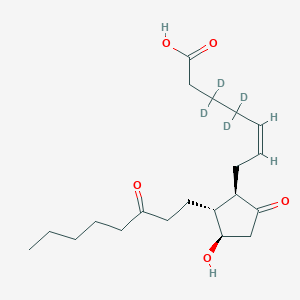

13,14-Dihydro-15-keto-PGE2-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C20H32O5 |

|---|---|

Poids moléculaire |

356.5 g/mol |

Nom IUPAC |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-17,19,23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,19-/m1/s1/i5D2,8D2 |

Clé InChI |

CUJMXIQZWPZMNQ-BQWYWOLISA-N |

SMILES isomérique |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)CCC(=O)CCCCC |

SMILES canonique |

CCCCCC(=O)CCC1C(CC(=O)C1CC=CCCCC(=O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

what is the function of 13,14-Dihydro-15-keto-PGE2-d4

An In-Depth Technical Guide to 13,14-Dihydro-15-keto-PGE2-d4

Core Function and Application

Principal Application: Internal Standard for Quantitative Analysis

13,14-Dihydro-15-keto-Prostaglandin E2-d4 (13,14-dh-15-keto-PGE2-d4) is the deuterated, isotopically labeled form of 13,14-dihydro-15-keto-PGE2.[1] Its primary and critical function in research and drug development is to serve as an internal standard for the precise quantification of its endogenous, non-labeled counterpart in biological samples.[2] This application is predominantly carried out using mass spectrometry (MS) based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

The inclusion of deuterium atoms increases the mass of the molecule without significantly altering its chemical and physical properties. This allows it to be distinguished from the naturally occurring analyte by the mass spectrometer, while co-eluting during chromatography. This co-elution and chemical similarity correct for sample loss during extraction and for variations in instrument response, leading to highly accurate and reproducible measurements.

Biological Context: The Significance of the Endogenous Metabolite

To understand the utility of 13,14-dh-15-keto-PGE2-d4, it is essential to understand the biological role of the molecule it is designed to measure: 13,14-dihydro-15-keto-PGE2.

This compound is the primary and major metabolite of Prostaglandin E2 (PGE2) found in plasma.[4][5] PGE2 is a potent, biologically active eicosanoid with a very short half-life. It is rapidly converted in a two-step enzymatic process to the more stable 13,14-dihydro-15-keto-PGE2.[4][5] Due to this stability, measuring the concentration of this metabolite provides a more accurate and reliable index of systemic PGE2 production than measuring PGE2 itself.

Physiological and Pathophysiological Relevance:

-

Pregnancy and Labor: Plasma levels of 13,14-dihydro-15-keto-PGE2 are significantly elevated in women during the third trimester of pregnancy and increase further during and immediately after labor and delivery, reflecting the high production of PGE2 in these periods.[2][4]

-

Cancer Biology: In the context of non-small cell lung cancer (NSCLC), levels of 13,14-dihydro-15-keto-PGE2 have been found to be decreased in tumor tissue compared to adjacent non-cancerous tissue.[2][4][5] This is linked to the activity of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase, the enzyme responsible for PGE2 metabolism.[2]

-

Fetal Development: High concentrations of this relatively inactive metabolite in the fetal lung are thought to play a role in retarding lung maturation by limiting the local availability of active PGE2.[6]

-

Gastrointestinal Function: A recent study has implicated 13,14-dihydro-15-keto-PGE2 in the alleviation of opioid-induced constipation through the 5-HT pathway, suggesting novel biological activity.[7]

Biochemical Activity and Receptor Interaction

Historically, 13,14-dihydro-15-keto-PGE2 was considered biologically inactive. This is largely because, unlike its parent compound PGE2, it does not bind effectively to the primary PGE2 receptors, EP2 and EP4, and therefore does not efficiently trigger downstream signaling pathways like adenylate cyclase activation.[2][4][5] However, emerging research suggests that its precursor, 15-keto-PGE2, may act as a partial agonist at EP2 and EP4 receptors, indicating that the metabolic pathway of PGE2 may be more complex than previously understood.[8]

Quantitative Data: Receptor Binding and Activity

The following table summarizes the binding affinity (Ki) and functional activity (EC50) of 13,14-dihydro-15-keto-PGE2 for PGE2 receptors EP2 and EP4 expressed in Chinese Hamster Ovary (CHO) cells.

| Compound | Receptor | Binding Affinity (Ki) | Adenylate Cyclase Activity (EC50) | Reference |

| 13,14-dihydro-15-keto-PGE2 | EP2 | 12 µM | >18 µM | [2][4][5] |

| 13,14-dihydro-15-keto-PGE2 | EP4 | 57 µM | >38 µM | [2][4][5] |

Signaling and Metabolic Pathways

Metabolic Pathway of PGE2

The metabolic conversion of PGE2 to its primary plasma metabolite is a key pathway regulating the local concentration and activity of PGE2.

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. LIPID MAPS [lipidmaps.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Human Metabolome Database: Showing metabocard for 13,14-Dihydro-15-keto-PGE2 (HMDB0002776) [hmdb.ca]

- 7. Metabolites 13,14-Dihydro-15-keto-PGE2 Participates in Bifidobacterium animalis F1-7 to Alleviate Opioid-Induced Constipation by 5-HT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

13,14-Dihydro-15-keto-PGE2-d4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to 13,14-Dihydro-15-keto-PGE2-d4, a crucial internal standard for the quantification of the primary metabolite of prostaglandin E2 (PGE2).

Chemical Structure and Properties

13,14-Dihydro-15-keto-prostaglandin E2-d4 (d4-PGEM) is the deuterated form of 13,14-dihydro-15-keto-PGE2 (PGEM), the major circulating metabolite of PGE2. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, without altering its chemical behavior during sample preparation and analysis.

Chemical Identity

| Property | Value |

| Chemical Name | 9,15-dioxo-11α-hydroxy-prost-5Z-en-1-oic-3,3,4,4-d4 acid |

| Synonyms | 13,14-dh-15-keto PGE2-d4, 13,14-dihydro-oxo-PGE2-d4, PGEM-d4 |

| CAS Number | 363-23-5 (unlabeled) |

| Molecular Formula | C₂₀H₂₈D₄O₅ |

| Molecular Weight | 356.5 g/mol |

Physicochemical Properties

| Property | Value |

| Appearance | Typically supplied as a solution in methyl acetate |

| Purity | ≥99% deuterated forms (d₁-d₄) |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[1] |

| Storage Temperature | -20°C |

Biological Context and Metabolism

13,14-Dihydro-15-keto-PGE2 is the primary and more stable plasma metabolite of PGE2.[2][3] The metabolic conversion from the biologically active PGE2 to the inactive PGEM is a two-step enzymatic process. This pathway is a key mechanism for regulating the physiological and pathological effects of PGE2.

The metabolic cascade begins with the oxidation of the 15-hydroxyl group of PGE2 by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), forming 15-keto-PGE2. Subsequently, the Δ¹³ double bond is reduced by 15-oxo-prostaglandin Δ¹³-reductase to yield 13,14-dihydro-15-keto-PGE2.[1][2][3]

Unlike its precursor, 13,14-dihydro-15-keto PGE2 does not effectively bind to the PGE2 receptors EP2 and EP4.[1][2] Altered levels of this metabolite have been observed in various physiological and pathological states, including pregnancy, labor, and non-small cell lung cancer.[1][2]

Experimental Protocols

The quantification of 13,14-dihydro-15-keto-PGE2 in biological matrices is critical for understanding the role of PGE2 in various biological processes. The use of a stable isotope-labeled internal standard like this compound is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids.

3.1.1. Sample Preparation (Solid-Phase Extraction)

-

Spiking: To 1 mL of biological fluid (e.g., plasma, urine, cell culture supernatant), add a known amount of this compound (e.g., 1 ng).

-

Acidification: Acidify the sample to pH 3-4 with a dilute acid (e.g., formic acid).

-

SPE Column Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge by washing with methanol followed by equilibration with acidified water.

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

-

Elution: Elute the analyte and internal standard with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

3.1.2. Liquid Chromatography

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (90:10, v/v).

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing over time to elute the analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

3.1.3. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor to product ion transitions for both the analyte and the internal standard need to be optimized. While specific transitions can vary between instruments, typical transitions are based on the fragmentation of the deprotonated molecule [M-H]⁻.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 13,14-Dihydro-15-keto-PGE2 | 351.2 | To be determined empirically |

| This compound | 355.2 | To be determined empirically |

Note: Product ions often result from the loss of water and/or cleavage of the cyclopentane ring or side chains.

Conclusion

This compound is an indispensable tool for researchers investigating the cyclooxygenase pathway and the role of PGE2 in health and disease. Its use as an internal standard in LC-MS/MS analyses allows for the accurate and reliable quantification of the primary PGE2 metabolite, providing valuable insights into inflammatory processes, cancer biology, and other physiological and pathological conditions. The methodologies outlined in this guide provide a robust framework for the successful application of this critical analytical standard.

References

The Advent and Application of 13,14-Dihydro-15-keto-PGE2-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated prostaglandin metabolite, 13,14-Dihydro-15-keto-PGE2-d4. It delves into its role as a critical internal standard for the quantitative analysis of its endogenous, non-deuterated counterpart, 13,14-dihydro-15-keto prostaglandin E2 (PGEM), the primary plasma metabolite of prostaglandin E2 (PGE2). This guide covers the historical context of its use, its physicochemical properties, detailed experimental protocols for its application in mass spectrometry, and the biochemical pathways in which the parent compound is involved.

Discovery and History: The Need for a Stable Isotope Standard

The study of prostaglandins, a class of physiologically active lipid compounds, has been historically challenging due to their low endogenous concentrations and rapid metabolism.[1] Prostaglandin E2 (PGE2) is a key mediator in numerous physiological and pathological processes, including inflammation, pain, fever, and cancer.[2][3][4][5] However, its short half-life in circulation makes direct measurement difficult and often unreliable for assessing its systemic production.

This led researchers to focus on its more stable metabolites. The primary metabolic pathway of PGE2 involves two enzymatic steps: oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to 15-keto-PGE2, followed by the reduction of the C13-C14 double bond by 15-keto-prostaglandin Δ13-reductase to yield 13,14-dihydro-15-keto-PGE2 (PGEM).[6][7]

The development of highly sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) in the latter half of the 20th century revolutionized the field.[1][8][9] These methods offered the specificity and sensitivity required for accurate quantification of prostaglandins and their metabolites. However, to correct for analyte losses during sample preparation and variations in instrument response, the use of a suitable internal standard was paramount.

Stable isotope-labeled internal standards, particularly deuterated analogs, became the gold standard. These compounds are chemically identical to the analyte of interest but have a different mass due to the incorporation of deuterium atoms. This mass difference allows for their distinct detection by a mass spectrometer, enabling precise and accurate quantification of the endogenous analyte.

While the exact first synthesis of this compound is not prominently documented in seminal publications, its emergence is intrinsically linked to the growing need for a reliable internal standard for PGEM measurement in the 1970s and 1980s. The use of (3,3,4,4-2H4)PGE2 as an internal standard for PGE1 and PGE2 analysis by GC-MS was reported in 1979, highlighting the established practice of using deuterated prostaglandins for quantitative analysis.[10] A 1983 study explicitly mentions the use of "Deuterogenated 13,14-dihydro-15-keto-PGE2" as an internal standard for the measurement of PGEM by GC-MS, indicating its availability and use by the early 1980s.[11] The deuteration at the 3 and 4 positions provides a stable isotopic label that is unlikely to be lost during metabolic processes or sample preparation.

Physicochemical and Analytical Properties

This compound is specifically designed for use as an internal standard in mass spectrometry-based assays. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 9,15-dioxo-11α-hydroxy-prost-5Z-en-1-oic-3,3,4,4-d4 acid | [6] |

| Synonyms | 13,14-dh-15-keto PGE2-d4, 13,14-dihydro-oxo-PGE2-d4, PGEM-d4 | [6] |

| Molecular Formula | C₂₀H₂₈D₄O₅ | [12] |

| Molecular Weight | 356.5 g/mol | [12] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [6] |

| Appearance | Typically supplied as a solution in a suitable solvent (e.g., methyl acetate) | [6] |

Experimental Protocols

The use of this compound as an internal standard is central to the accurate quantification of PGEM in biological matrices such as plasma, urine, and cell culture supernatants. Below are detailed methodologies for its application in both GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of prostaglandins and their metabolites requires derivatization to increase their volatility and thermal stability.

Sample Preparation and Extraction:

-

Spiking: To a known volume of the biological sample (e.g., 1 mL of plasma), add a precise amount of this compound solution as the internal standard.

-

Oxime Formation: To stabilize the keto groups and prevent dehydration, immediately form oximes by adding an oximating solution (e.g., methoxyamine hydrochloride in pyridine) and incubating. This is a critical step as 13,14-dihydro-15-keto-PGE2 is prone to dehydration.[11]

-

Acidification and Extraction: Acidify the sample to pH 3-4 with a suitable acid (e.g., formic acid or HCl) and perform liquid-liquid extraction with an organic solvent like ethyl acetate or solid-phase extraction (SPE) using a C18 cartridge.

-

Derivatization:

-

Methylation: Esterify the carboxylic acid group by reacting the extracted sample with diazomethane or a similar methylating agent.

-

Silylation: Silylate the hydroxyl groups by reacting with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or t-butyldimethylsilylation.[11]

-

GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for lipid analysis (e.g., a DB-5ms or equivalent).

-

Injection: Inject the derivatized sample in splitless mode.

-

Temperature Program: A typical temperature program would start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 300°C) to elute the derivatized prostaglandins.

-

Mass Spectrometer: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions of the derivatized endogenous PGEM and the deuterated internal standard.

Quantitative Data from GC-MS Analysis:

| Parameter | Value | Reference |

| Sensitivity | Allows measurement of 2 ng of 13,14-dihydro-15-keto-PGE2 in tissue incubates | [11] |

| Intra-batch Precision | 11.8% | [11] |

| Inter-batch Precision (for 100 ng of metabolite) | 8.1% | [11] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers the advantage of analyzing prostaglandins without the need for extensive derivatization, although a simple extraction is still required.

Sample Preparation and Extraction:

-

Spiking: Add a known amount of this compound to the biological sample.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove interferences.

-

Elute the prostaglandins and the internal standard with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

-

-

Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Liquid Chromatograph: Use a reverse-phase C18 column for separation.

-

Mobile Phase: A typical mobile phase consists of a gradient of water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) and an organic solvent like acetonitrile or methanol.

-

Mass Spectrometer: Operate a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both endogenous PGEM and the d4-internal standard. For example, for PGE2 and PGD2, the transition of the deprotonated molecule at m/z 351 to the fragment ion at m/z 271 is commonly used.[8] Similar specific transitions would be optimized for PGEM and its deuterated analog.

Quantitative Data from LC-MS/MS Analysis:

| Parameter | Value | Reference |

| Limit of Detection (for PGE2/PGD2) | 0.4 ng/mL | [13] |

| Intra-assay Precision | <14.5% | [13] |

| Inter-assay Precision | <14.5% | [13] |

| Accuracy | 94.2–102.9% | [13] |

Signaling Pathways

While this compound is an analytical tool, its non-deuterated counterpart, PGEM, is the product of the extensive and crucial PGE2 signaling pathway. Understanding this pathway is vital for interpreting the biological significance of PGEM measurements.

PGE2 Synthesis and Metabolism

The synthesis of PGE2 begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase enzymes (COX-1 and COX-2). PGH2 is then isomerized to PGE2 by prostaglandin E synthases.

The metabolic inactivation of PGE2 to PGEM is a two-step process that significantly reduces its biological activity.[6][7] Unlike PGE2, 13,14-dihydro-15-keto PGE2 does not bind effectively to the PGE2 receptors EP2 and EP4.[6][7]

Experimental Workflow for PGEM Quantification

The following diagram illustrates a typical experimental workflow for the quantification of PGEM in a biological sample using this compound as an internal standard.

Conclusion

This compound has become an indispensable tool in the field of eicosanoid research. Its development and application as a stable isotope-labeled internal standard have enabled the accurate and precise quantification of the major metabolite of PGE2, providing reliable insights into the in vivo production of this potent lipid mediator. The methodologies outlined in this guide, coupled with a fundamental understanding of the underlying biochemical pathways, empower researchers to conduct high-quality studies to further elucidate the role of PGE2 in health and disease.

References

- 1. Methods for quantitative estimation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Levels of Prostaglandin E Metabolite, the Major Urinary Metabolite of Prostaglandin E2, Are Increased in Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The arachidonic acid metabolome reveals elevation of prostaglandin E2 biosynthesis in colorectal cancer - Analyst (RSC Publishing) DOI:10.1039/D3AN01723K [pubs.rsc.org]

- 4. Prospective Study of Urinary Prostaglandin E2 Metabolite and Pancreatic Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Correlation between Metabolite of Prostaglandin E2 and the incidence of colorectal adenomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. LIPID MAPS [lipidmaps.org]

- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 10. Simultaneous mass spectrometric measurement of prostaglandins E1 (PGE1) and PGE2 with a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Physiological Concentration and Analysis of 13,14-dihydro-15-keto-PGE2 in Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 13,14-dihydro-15-keto-prostaglandin E2 (PGE-M), the primary metabolite of prostaglandin E2 (PGE2) in plasma. Due to the short half-life of PGE2 (approximately 30 seconds), direct measurement is often unreliable for assessing its systemic production. PGE-M, being more stable, serves as a crucial surrogate biomarker for in vivo PGE2 biosynthesis.[1][2] This document outlines the physiological concentrations of PGE-M in plasma across different species and conditions, details the experimental protocols for its quantification, and illustrates the relevant biological and experimental pathways.

Quantitative Data Summary

The physiological concentration of 13,14-dihydro-15-keto-PGE2 in plasma can vary significantly depending on the species and physiological state. The following tables summarize the reported concentrations in human and animal plasma.

Table 1: Physiological Plasma Concentrations of 13,14-dihydro-15-keto-PGE2 in Humans

| Condition | Mean Concentration (pg/mL) | Range (pg/mL) | Notes |

| Normal, Fasting | 27 ± 7 | - | [3] |

| Normal, Fasting | 47 ± 13 | - | [3] |

| Normal, Endogenous Levels | 33 ± 10 | - | Measured by GC-MS. |

| Normal, Menstrual Cycle | - | 940 - 2190 | Varies throughout the cycle, with a significant increase in the preovulatory phase.[4] |

| Diabetic Ketoacidosis (Pre-treatment) | 90 ± 20 | 40 - 160 | Threefold above normal.[3] |

| Type 2 Diabetes | 101.5 ± 39.1 | - | Compared to 51.6 ± 30.4 in non-diabetic controls.[5] |

| Pregnancy (Third Trimester) | Elevated | - | Increased compared to non-pregnant controls.[6][7][8] |

| During Labor | Higher than pre-labor | - | Reaches a maximum immediately after delivery.[7] |

Table 2: Physiological Plasma Concentrations of 13,14-dihydro-15-keto-PGE2 in Animals

| Species | Condition | Notes |

| Rats | Diabetic Ketoacidosis | Levels are elevated and decrease with insulin therapy.[9] |

| Mice | General | Mentioned in the context of radioimmunoassays.[10] |

Signaling and Metabolic Pathways

Prostaglandin E2 exerts its biological effects by binding to four subtypes of G protein-coupled receptors: EP1, EP2, EP3, and EP4.[1] The in vivo action of PGE2 is terminated through rapid metabolic inactivation. The primary metabolic pathway involves oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to 15-keto-PGE2, followed by reduction of the C13-C14 double bond by 15-oxo-prostaglandin Δ13-reductase to form the stable metabolite, 13,14-dihydro-15-keto-PGE2 (PGE-M).[1][8][11]

Experimental Protocols

The quantification of 13,14-dihydro-15-keto-PGE2 in plasma is primarily achieved through two methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a competitive immunoassay that offers a sensitive method for quantifying PGE-M.[12]

Sample Preparation:

-

Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifugation: Centrifuge the blood sample to separate the plasma.

-

Purification (Optional but Recommended): For increased accuracy, especially with complex matrices, solid-phase extraction (SPE) using a C18 column is recommended.[1][13]

-

Condition the C18 column with ethanol followed by deionized water.

-

Acidify the plasma sample to a pH < 4.0.

-

Apply the acidified sample to the column.

-

Wash the column with water, followed by a low concentration of ethanol, and then hexane.

-

Elute PGE-M with ethyl acetate.

-

-

Sample Evaporation and Reconstitution: Evaporate the ethyl acetate under a stream of nitrogen and reconstitute the dried sample in the assay buffer provided with the ELISA kit.[1][13]

ELISA Procedure (General Steps):

-

Standard Preparation: Prepare a standard curve by serially diluting the provided PGE-M standard.

-

Plate Loading: Add standards, controls, and prepared samples to the wells of a microtiter plate pre-coated with a capture antibody.

-

Competitive Reaction: Add a fixed amount of enzyme-conjugated PGE-M (tracer) to each well. The sample PGE-M and the tracer compete for binding to the limited number of antibody sites.

-

Incubation: Incubate the plate to allow for binding.

-

Washing: Wash the plate to remove any unbound reagents.

-

Substrate Addition: Add a substrate that reacts with the enzyme on the tracer to produce a colorimetric signal.

-

Signal Measurement: Read the absorbance of each well using a plate reader. The intensity of the color is inversely proportional to the concentration of PGE-M in the sample.

-

Quantification: Calculate the concentration of PGE-M in the samples by comparing their absorbance to the standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high specificity and sensitivity for the quantification of PGE-M and is often considered the gold standard.[14]

Sample Preparation:

-

Internal Standard Spiking: Add a deuterated internal standard (e.g., 13,14-dihydro-15-keto-PGE2-d4) to the plasma sample to account for sample loss during preparation and for matrix effects.[11][15]

-

Protein Precipitation: Precipitate plasma proteins using a solvent such as acetone.[5]

-

Liquid-Liquid Extraction or Solid-Phase Extraction:

-

Liquid-Liquid Extraction: Extract the analytes from the supernatant using an organic solvent like a hexane/ethyl acetate mixture.[16]

-

Solid-Phase Extraction (SPE): Similar to the ELISA preparation, use a C18 cartridge for purification.

-

-

Evaporation and Reconstitution: Dry the extracted sample and reconstitute it in the mobile phase used for LC.

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample into a liquid chromatography system, typically using a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% acetic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% acetic acid) is used to separate PGE-M from other sample components.[14]

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer. Electrospray ionization (ESI) in negative ion mode is commonly used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for highly selective and sensitive quantification.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. caymanchem.com [caymanchem.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. The radioimmunological estimation of 13, 14-dihydro-15-ketoprostaglandin E2 in plasma and cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. LIPID MAPS [lipidmaps.org]

- 7. Concentration of 13,14-dihydro-15-keto-prostaglandin E2 in the maternal peripheral plasma during labour of spontaneous onset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Plasma level of 13,14-dihydro-15-keto-PGE2 in patients with diabetic ketoacidosis and in normal fasting subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Levels of 13,14-dihydro-15-keto-PGE2 in some biological fluids as measured by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. glpbio.com [glpbio.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. abcam.com [abcam.com]

- 14. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Role of 13,14-dihydro-15-keto-PGE2 in Inflammation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin E2 (PGE2) is a well-established mediator of inflammation, orchestrating a wide array of physiological and pathological responses. Its metabolic inactivation has long been considered a straightforward process of signal termination. However, emerging research is beginning to shed light on the bioactive roles of its metabolites, challenging the traditional view of these molecules as mere inactive byproducts. This technical guide focuses on 13,14-dihydro-15-keto-prostaglandin E2 (dhk-PGE2), the primary circulating metabolite of PGE2. While historically considered biologically inert, recent studies are beginning to unravel its subtle, yet potentially significant, roles. This document provides a comprehensive overview of the current understanding of dhk-PGE2 in the context of inflammation, including its metabolic pathway, its relationship with its precursor 15-keto-PGE2, its known and purported signaling mechanisms, and the experimental methodologies used for its investigation.

The Metabolic Cascade of PGE2 Inactivation

The biological activity of PGE2 is tightly regulated by its rapid metabolic degradation. This process involves two key enzymatic steps that convert the potent, pro-inflammatory PGE2 into metabolites with significantly altered biological activities.

-

Oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH): The initial and rate-limiting step in PGE2 catabolism is the oxidation of the 15-hydroxyl group by NAD+-dependent 15-PGDH. This reaction yields 15-keto-prostaglandin E2 (15-keto-PGE2).

-

Reduction by Prostaglandin Reductase 2 (PTGR2): Subsequently, the Δ13 double bond of 15-keto-PGE2 is reduced by 15-oxoprostaglandin 13-reductase (PTGR2). This enzymatic reaction results in the formation of 13,14-dihydro-15-keto-PGE2 (dhk-PGE2).

The Precursor's Prominence: Anti-inflammatory Actions of 15-keto-PGE2

A significant portion of the research into PGE2 metabolites has focused on 15-keto-PGE2, revealing its potent anti-inflammatory and anti-proliferative properties. Understanding the actions of this precursor is crucial for contextualizing the role, or lack thereof, of dhk-PGE2.

Recent studies have demonstrated that 15-keto-PGE2 exerts its anti-inflammatory effects through multiple mechanisms:

-

PPAR-γ Activation: 15-keto-PGE2 is a known agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in the regulation of inflammation and metabolism.[1] Activation of PPAR-γ by 15-keto-PGE2 can suppress the expression of pro-inflammatory genes.[1]

-

NF-κB Pathway Inhibition: 15-keto-PGE2 has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammatory responses. This inhibition is achieved through the covalent modification of NF-κB subunits, which prevents their nuclear translocation and subsequent activation of pro-inflammatory gene expression.[2]

-

Nrf2 Pathway Activation: In models of sepsis, 15-keto-PGE2 has been found to activate the Nrf2 antioxidant response element (ARE) pathway.[3] It achieves this by covalently modifying Keap1, a negative regulator of Nrf2, leading to the upregulation of antioxidant genes and a reduction in pro-inflammatory cytokine production.[3]

-

STAT3 Signaling Suppression: 15-keto-PGE2 can suppress the STAT3 signaling pathway, which is implicated in cancer progression and inflammation.[4]

The bioactivity of 15-keto-PGE2 is largely attributed to its α,β-unsaturated carbonyl group, which allows it to interact with and modify cellular proteins.[4]

The Role of 13,14-dihydro-15-keto-PGE2 in Inflammation: A Picture of Inactivity?

In stark contrast to its precursor, dhk-PGE2 has largely been considered biologically inactive in the context of inflammation. This is primarily due to the reduction of the Δ13 double bond, which eliminates the electrophilic α,β-unsaturated carbonyl moiety crucial for the bioactivity of 15-keto-PGE2.[4]

Receptor Binding and Cellular Signaling

Studies have shown that dhk-PGE2 does not bind effectively to the primary PGE2 receptors, EP2 and EP4.[5][6] This weak interaction translates to a lack of downstream signaling through the canonical PGE2 pathways, such as the induction of adenylate cyclase activity.[5][6]

One notable study directly compared the effects of 15-keto-PGE2 and dhk-PGE2 on STAT3 signaling. While 15-keto-PGE2 effectively suppressed STAT3 phosphorylation, dhk-PGE2, described as a "non-electrophilic analogue," had no such effect.[4] This provides strong evidence that the conversion of 15-keto-PGE2 to dhk-PGE2 is a true inactivation step for this particular signaling pathway.

Emerging Evidence of Bioactivity

While the evidence for a direct role of dhk-PGE2 in modulating classical inflammatory pathways is lacking, a recent study has suggested a potential role in a different physiological context. Research on opioid-induced constipation (OIC) found that dhk-PGE2, a metabolite related to the administration of Bifidobacterium animalis F1-7, could alleviate OIC.[7] The proposed mechanism involves the 5-HT pathway, with dhk-PGE2 stimulating the secretion of chromogranin A (CGA) and 5-hydroxytryptamine (5-HT) from PC-12 cells and upregulating the free fatty acid receptor-4 (FFAR4).[7] While this study points to a novel biological activity of dhk-PGE2, its relevance to mainstream inflammatory processes in immune cells remains to be elucidated.

Quantitative Data

The available quantitative data for dhk-PGE2 primarily relates to its receptor binding affinities and the precision of its measurement.

| Parameter | Value | Cell Line | Reference |

| Receptor Binding Affinity (Ki) | |||

| EP2 Receptor | 12 µM | CHO cells | [5][6] |

| EP4 Receptor | 57 µM | CHO cells | [5][6] |

| Adenylate Cyclase Activity (EC50) | |||

| EP2 Receptor | >18 µM | CHO cells | [5][6] |

| EP4 Receptor | >38 µM | CHO cells | [5][6] |

| Measurement Precision (GC-MS) | |||

| Intra-batch precision | 11.8% | N/A | |

| Inter-batch precision (for 100 ng) | 8.1% | N/A |

Table 1: Quantitative data for 13,14-dihydro-15-keto-PGE2.

Experimental Protocols

The investigation of dhk-PGE2 and its precursor involves a range of sophisticated analytical and biological techniques.

Measurement of dhk-PGE2 in Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity for the quantification of dhk-PGE2.

-

Sample Preparation: Due to the instability of dhk-PGE2, which readily dehydrates and can form cyclic derivatives, immediate derivatization is crucial. This is typically achieved by the formation of oximes of the 9 and 15 ketone groups in an aqueous solution.

-

Extraction and Derivatization: Following oximation, the sample is extracted, methylated, and the free hydroxyl groups are silylated (e.g., with t-butyldimethylsilyl).

-

Internal Standard: A deuterated form of dhk-PGE2 is used as an internal standard for accurate quantification.

-

Analysis: The derivatized sample is then analyzed by GC-MS.

In Vitro Assessment of Biological Activity

Cell-Based Assays for Inflammatory Signaling

To assess the direct effects of dhk-PGE2 on inflammatory pathways, cell-based assays are employed.

-

Cell Culture: Macrophage cell lines (e.g., RAW264.7) or primary immune cells are cultured.

-

Stimulation: Cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.

-

Treatment: Cells are co-treated with varying concentrations of dhk-PGE2 or its precursor, 15-keto-PGE2, as a comparator.

-

Endpoint Analysis:

-

Cytokine Production: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured by ELISA.

-

Signaling Pathway Activation: The activation of key inflammatory signaling pathways (e.g., NF-κB, STAT3) is assessed by Western blotting for phosphorylated proteins or by reporter gene assays.

-

Conclusion and Future Directions

The current body of evidence suggests that 13,14-dihydro-15-keto-PGE2 is largely a biologically inactive metabolite of PGE2 in the context of classical inflammatory signaling pathways. Its formation from the potent anti-inflammatory molecule 15-keto-PGE2 appears to be a terminal inactivation step, particularly concerning the inhibition of NF-κB and STAT3 signaling. The lack of the electrophilic α,β-unsaturated carbonyl group in dhk-PGE2 is a key structural feature underlying this inactivity.

However, the recent discovery of its activity in the gastrointestinal tract via the 5-HT pathway suggests that dhk-PGE2 may have other, as-yet-undiscovered biological roles. Future research should focus on:

-

Screening for Novel Receptors: Investigating potential interactions of dhk-PGE2 with a broader range of receptors beyond the classical prostanoid receptors.

-

Exploring Non-classical Signaling: Examining the effects of dhk-PGE2 on other signaling pathways relevant to cellular function and homeostasis.

-

In Vivo Studies: Conducting more in vivo studies to explore the physiological and pathological relevance of dhk-PGE2 in different disease models, particularly in tissues where it may accumulate.

For drug development professionals, while dhk-PGE2 itself does not currently present as a promising anti-inflammatory target, understanding its formation is critical. Targeting the enzyme PTGR2, which converts the anti-inflammatory 15-keto-PGE2 into the inactive dhk-PGE2, could be a viable therapeutic strategy to prolong the beneficial effects of 15-keto-PGE2 in inflammatory diseases. This approach warrants further investigation.

References

- 1. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-keto-PGE2 alleviates nonalcoholic steatohepatitis through its covalent modification of NF-κB factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the 15-keto-PGE2-PTGR2 axis modulates systemic inflammation and survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. LIPID MAPS [lipidmaps.org]

- 7. Metabolites 13,14-Dihydro-15-keto-PGE2 Participates in Bifidobacterium animalis F1-7 to Alleviate Opioid-Induced Constipation by 5-HT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 13,14-dihydro-15-keto-PGE2 and its Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto-prostaglandin E2 (PGE-M) is the primary plasma metabolite of prostaglandin E2 (PGE2), a critical lipid mediator involved in a vast array of physiological and pathological processes including inflammation, pain, fever, and cancer. Formed from the enzymatic conversion of PGE2, first by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to 15-keto-PGE2, and subsequently by prostaglandin reductase 1 (PTGR1) to 13,14-dihydro-15-keto-PGE2, this metabolite has historically been considered biologically inactive. However, emerging evidence suggests that 13,14-dihydro-15-keto-PGE2 and its immediate precursor may possess unique signaling properties and receptor interactions distinct from the parent PGE2 molecule. This guide provides a comprehensive technical overview of the current understanding of 13,14-dihydro-15-keto-PGE2's receptor binding affinity, associated signaling pathways, and the experimental protocols used to elucidate these characteristics.

Receptor Binding Affinity of 13,14-dihydro-15-keto-PGE2 and Related Compounds

The interaction of 13,14-dihydro-15-keto-PGE2 with the four main PGE2 receptor subtypes (EP1, EP2, EP3, and EP4) has been investigated, though data remains more comprehensive for its precursor, 15-keto-PGE2. The available quantitative data on binding affinities are summarized below.

| Compound | Receptor | Cell Line | Assay Type | Binding Affinity (Ki) | Reference |

| 13,14-dihydro-15-keto-PGE2 | EP2 | CHO | Competitive Binding | 12 µM | [1][2] |

| 13,14-dihydro-15-keto-PGE2 | EP4 | CHO | Competitive Binding | 57 µM | [1][2] |

| 15-keto-PGE2 | EP2 | HEK-293 | Competitive Binding | 118 nM | [3] |

| 15-keto-PGE2 | EP4 | HEK-293 | Competitive Binding | 2.82 µM | [3] |

Signaling Pathways

While traditionally viewed as an inactive metabolite, recent studies suggest that 13,14-dihydro-15-keto-PGE2 may exert biological effects through alternative signaling pathways. In contrast, its precursor, 15-keto-PGE2, has been shown to act as a biased or partial agonist at EP receptors.

Established Prostanoid EP Receptor Signaling

PGE2 binding to its G-protein coupled receptors (GPCRs) initiates distinct downstream signaling cascades. EP2 and EP4 receptors are coupled to Gαs, leading to adenylyl cyclase (AC) activation and increased intracellular cyclic AMP (cAMP). EP1 is coupled to Gαq, which activates phospholipase C (PLC), resulting in inositol triphosphate (IP3) and diacylglycerol (DAG) production, and a subsequent increase in intracellular calcium ([Ca2+]). EP3 receptor signaling is more complex, with multiple splice variants coupling to Gαi, Gαs, or Gαq.

References

Understanding the Metabolism of Prostaglandin E2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the metabolic pathway of Prostaglandin E2 (PGE2) to its principal plasma metabolite, 13,14-dihydro-15-keto-PGE2 (PGE-M), and the critical role of its deuterated analog, PGE-M-d4, in quantitative bioanalysis.

Introduction to Prostaglandin E2 Metabolism

Prostaglandin E2 (PGE2) is a principal eicosanoid derived from arachidonic acid via the cyclooxygenase (COX) pathway.[1][2][3] It is a potent lipid mediator involved in a vast array of physiological and pathological processes, including inflammation, pain, fever, blood pressure regulation, and immune responses.[4] Due to its biological importance and very short half-life in circulation, typically around 1.5 minutes, direct measurement of PGE2 is often challenging.[5] Consequently, researchers frequently quantify its more stable downstream metabolites to assess systemic PGE2 production.

The primary and most abundant metabolite of PGE2 in plasma is 13,14-dihydro-15-keto-PGE2, commonly abbreviated as PGE-M.[5][6] The accurate quantification of PGE-M serves as a reliable surrogate marker for in vivo PGE2 biosynthesis. Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on stable isotope-labeled internal standards for precise and accurate quantification. In this context, deuterated PGE-M (PGE-M-d4) is an indispensable tool for researchers. This guide details the metabolic conversion of PGE2 to PGE-M and outlines the analytical methodologies employing PGE-M-d4.

The Metabolic Pathway: From PGE2 to PGE-M

The systemic metabolism of PGE2 is a rapid, two-step enzymatic process primarily occurring in the lungs, which can degrade up to 90% of PGE2 in a single circulatory pass.[1] This pathway involves an initial oxidation followed by a reduction.

-

Oxidation by 15-PGDH: The first and rate-limiting step is the oxidation of the 15-hydroxyl group of PGE2 to a ketone, yielding 15-keto-PGE2. This reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) .[1][5][7] This conversion results in a significant loss of biological activity, as 15-keto-PGE2 binds poorly to PGE2 receptors.[6][8]

-

Reduction by 15-oxo-prostaglandin Δ13-reductase: The second step involves the reduction of the carbon-13,14 double bond of 15-keto-PGE2. This is catalyzed by 15-oxo-prostaglandin Δ13-reductase , resulting in the formation of 13,14-dihydro-15-keto-PGE2 (PGE-M).[5]

When a deuterated analog, such as PGE2-d4 (containing four deuterium atoms), is introduced into a biological system, it undergoes the same enzymatic conversions. The deuterium atoms are stable and are retained throughout this metabolic process, resulting in the formation of 13,14-dihydro-15-keto-PGE2-d4 (PGE-M-d4).

Caption: Enzymatic conversion of PGE2-d4 to its stable metabolite PGE-M-d4.

Quantitative Analysis Using PGE-M-d4

The gold standard for quantifying low-abundance molecules like PGE-M in complex biological matrices is LC-MS/MS. This technique utilizes a stable isotope-labeled internal standard, such as PGE-M-d4, which is chemically identical to the analyte but has a different mass.[6]

Principle: A known amount of PGE-M-d4 is spiked into the biological sample before any processing. It co-elutes with the endogenous PGE-M during liquid chromatography and is detected simultaneously by the mass spectrometer. Because the standard experiences the same extraction losses and ionization suppression/enhancement as the analyte, the ratio of the analyte's signal to the standard's signal allows for highly accurate and precise quantification.

Data Presentation: Mass Spectrometry Parameters

The table below summarizes typical mass-to-charge (m/z) transitions used for the detection of PGE-M and its deuterated internal standard in negative ion mode using electrospray ionization (ESI).

| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Notes |

| PGE-M (Endogenous) | 351.2 | 333.2 | Loss of water (H₂O) |

| 351.2 | 193.1 | Fragmentation of the cyclopentanone ring | |

| PGE-M-d4 (Internal Standard) | 355.2 | 337.2 | Loss of water (H₂O) |

| 355.2 | 197.1 | Fragmentation of the cyclopentanone ring |

Note: Exact m/z values may vary slightly based on instrument calibration and resolution.

Experimental Protocols

This section provides a representative protocol for the extraction and analysis of PGE-M from human plasma.

Materials and Reagents

-

Human plasma collected in EDTA-containing tubes

-

PGE-M and PGE-M-d4 analytical standards

-

Methanol, Acetonitrile (LC-MS grade)

-

Formic Acid, Acetic Acid

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

-

Deionized water

-

Centrifuge, Evaporator (e.g., nitrogen stream)

Sample Preparation and Extraction

-

Thawing & Spiking: Thaw plasma samples on ice. To 500 µL of plasma, add 10 µL of the PGE-M-d4 internal standard solution (e.g., at 50 ng/mL) and vortex briefly.

-

Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile to the plasma, vortex for 1 minute, and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract in 1 mL of 10% methanol in water for SPE loading.

Solid-Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Loading: Load the reconstituted sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar impurities.

-

Elution: Elute the analyte and internal standard with 2 mL of methanol into a clean collection tube.

-

Final Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 80% Water / 20% Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

References

- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Prostaglandin E2 (HMDB0001220) [hmdb.ca]

- 5. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for the Use of 13,14-Dihydro-15-keto-PGE2-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-Dihydro-15-keto-prostaglandin E2 (13,14-dihydro-15-keto-PGE2) is the primary and more stable circulating metabolite of prostaglandin E2 (PGE2), a key lipid mediator involved in diverse physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2][3] Accurate quantification of 13,14-dihydro-15-keto-PGE2 in biological matrices is crucial for understanding the role of the PGE2 pathway in various biological contexts. Due to its chemical similarity and distinct mass, 13,14-Dihydro-15-keto-PGE2-d4 serves as an ideal internal standard for quantification by mass spectrometry, correcting for variability during sample preparation and analysis.[4] This document provides detailed application notes and protocols for the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₈D₄O₅ | [1] |

| Molecular Weight | 356.5 g/mol | [1] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |

| Formulation | A solution in methyl acetate | [1] |

| Synonyms | 13,14-dh-15-keto PGE2-d4, 13,14-dihydro-oxo-PGE2-d4, PGEM-d4 | [1] |

Metabolic Pathway of Prostaglandin E2

The following diagram illustrates the metabolic conversion of PGE2 to its primary plasma metabolite, 13,14-dihydro-15-keto-PGE2.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for accurate prostaglandin analysis and depends on the biological matrix. Below are protocols for plasma/serum, cell culture supernatants, and tissue homogenates.

a) Solid Phase Extraction (SPE) for Plasma/Serum

This protocol is adapted for the extraction of prostaglandins from plasma or serum.

-

Sample Pre-treatment:

-

To 1 mL of plasma or serum, add a prostaglandin synthetase inhibitor like indomethacin (final concentration ~10 µg/mL) to prevent ex vivo prostaglandin formation.[5]

-

Add a known amount of this compound internal standard solution.

-

Acidify the sample to a pH of approximately 3.5 with 2N HCl (around 50 µL per 1 mL of plasma).[6]

-

Incubate at 4°C for 15 minutes.

-

Centrifuge at 1,500 x g for 10 minutes at 4°C to precipitate proteins. Collect the supernatant.

-

-

SPE Column Conditioning:

-

Use a C18 SPE cartridge.

-

Wash the column with 10 mL of ethanol followed by 10 mL of deionized water.[5]

-

-

Sample Loading and Washing:

-

Elution and Reconstitution:

-

Elute the prostaglandins with 10 mL of ethyl acetate.[5]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

b) Liquid-Liquid Extraction (LLE) for Cell Culture Supernatants

This protocol is suitable for cleaner sample matrices like cell culture supernatants.

-

Sample Preparation:

-

Collect 500 µL of cell culture supernatant.

-

Add a known amount of this compound internal standard solution.

-

Add 40 µL of 1 M citric acid and 5 µL of 10% butylated hydroxytoluene (BHT) to prevent oxidation.[7]

-

-

Extraction:

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

c) Tissue Homogenate Preparation

-

Homogenization:

-

Weigh the frozen tissue sample.

-

Homogenize the tissue in a suitable buffer (e.g., PBS) containing a prostaglandin synthetase inhibitor.

-

Add a known amount of this compound internal standard.

-

-

Extraction:

-

Proceed with either the SPE or LLE protocol described above, treating the tissue homogenate as the initial sample. For SPE, centrifugation to remove particulate matter after acidification is crucial.

-

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of 13,14-dihydro-15-keto-PGE2. Method optimization is recommended for specific instrumentation and applications.

a) Liquid Chromatography Conditions

| Parameter | Typical Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 20% to 95% B over 10-15 minutes.[8][9] |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 20 µL |

b) Mass Spectrometry Conditions

Prostaglandins are typically analyzed in negative ion mode using electrospray ionization (ESI).

| Parameter | Analyte: 13,14-dihydro-15-keto-PGE2 | Internal Standard: this compound |

| Ionization Mode | ESI Negative | ESI Negative |

| Precursor Ion (m/z) | 351.2 | 355.2 |

| Product Ion (m/z) | To be optimized | To be optimized |

| Collision Energy (eV) | To be optimized | To be optimized |

| Cone Voltage (V) | To be optimized | To be optimized |

Note: Specific MRM transitions and optimal collision energies and cone voltages need to be determined empirically on the mass spectrometer being used.

Workflow Diagrams

a) General Experimental Workflow

The diagram below outlines the general workflow for the quantification of 13,14-dihydro-15-keto-PGE2 using its deuterated internal standard.

b) Logic of Internal Standard Use

This diagram illustrates the principle of using a stable isotope-labeled internal standard for accurate quantification.

Data Presentation

Method Validation Parameters

The following table summarizes typical method validation parameters that should be assessed. The values provided are illustrative and should be determined for each specific assay.

| Parameter | Typical Acceptance Criteria | Example Data |

| Linearity (r²) | > 0.99 | 0.998 |

| Limit of Detection (LOD) | Signal-to-Noise > 3 | 10 pg/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, with acceptable precision and accuracy | 50 pg/mL |

| Precision (%CV) | < 15% (for QCs), < 20% (for LLOQ) | Intra-day: 5-8%, Inter-day: 7-12% |

| Accuracy (% Bias) | Within ±15% (for QCs), ±20% (for LLOQ) | 92-108% |

| Recovery (%) | Consistent and reproducible | 85 ± 7% |

| Matrix Effect | Minimal and compensated by the internal standard | 95-110% |

Conclusion

The use of this compound as an internal standard is essential for the development of robust and reliable LC-MS/MS methods for the quantification of 13,14-dihydro-15-keto-PGE2. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate sensitive and accurate assays for this important metabolite. Careful optimization of sample preparation and instrument parameters is crucial for achieving high-quality data.

References

- 1. caymanchem.com [caymanchem.com]

- 2. LIPID MAPS [lipidmaps.org]

- 3. caymanchem.com [caymanchem.com]

- 4. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. arborassays.com [arborassays.com]

- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Prostaglandin E Metabolites (PGEMs) by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2), a principal member of the prostaglandin E family, is a potent lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. The accurate quantification of PGE2 and its metabolites (PGEMs) in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a common method for PGEM analysis, gas chromatography-mass spectrometry (GC-MS) remains a robust and highly sensitive technique, particularly when coupled with negative ion chemical ionization (NICI). This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of PGEMs from various biological samples using GC-MS.

Signaling Pathway of Prostaglandin E2

PGE2 exerts its biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. The activation of these receptors triggers diverse downstream signaling cascades, leading to varied cellular responses.

Caption: Prostaglandin E2 (PGE2) signaling pathways via EP receptors.

Experimental Workflow for GC-MS Analysis of PGEMs

A generalized workflow for the quantitative analysis of PGEMs by GC-MS is presented below. This process involves sample collection and preparation, including extraction and derivatization, followed by instrumental analysis and data processing.

Caption: General experimental workflow for PGEM analysis by GC-MS.

Quantitative Data

The following tables summarize representative quantitative data for PGE2 and its major urinary metabolite, 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid (PGE-M), in various biological matrices as determined by GC-MS.

Table 1: PGE2 Concentrations in Human Plasma

| Analyte | Matrix | Subject Group | Concentration (pg/mL) | Reference |

| PGE2 | Plasma | Healthy Volunteers (n=8) | 2.8 ± 2.0 | [1] |

Table 2: Urinary PGE-M Concentrations in Humans

| Analyte | Matrix | Subject Group | Concentration (ng/mg Creatinine) | Reference |

| PGE-M | Urine | Healthy Men | 10.4 ± 1.5 | |

| PGE-M | Urine | Healthy Women | 6.0 ± 0.7 | |

| PGE-M | Urine | Healthy Controls (Never Smokers, n=34) | 9.9 (median) | [2] |

| PGE-M | Urine | Healthy Controls (Ever Smokers, n=53) | 15.7 (median) | [2] |

| PGE-M | Urine | HNSCC Patients (n=58) | 15.4 (median) | [2] |

Experimental Protocols

Sample Preparation

a) Plasma Samples [1]

-

Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifugation: Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

-

Internal Standard: Add a known amount of deuterated internal standard (e.g., PGE2-d4) to an aliquot of plasma.

-

Extraction:

-

Perform solid-phase extraction (SPE) using C18 cartridges to isolate prostaglandins.

-

Condition the cartridge with methanol followed by water.

-

Load the plasma sample.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids.

-

Elute the prostaglandins with a more polar solvent (e.g., ethyl acetate).

-

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

b) Cell Culture Supernatants [3]

-

Collection: Collect the cell culture medium from the experimental wells.

-

Internal Standard: Add the internal standard to the collected medium.

-

Extraction:

-

Utilize SPE with C2 columns for extraction from the culture medium.[3]

-

Follow the conditioning, loading, washing, and elution steps as described for plasma samples, optimizing solvent volumes for the smaller sample size.

-

-

Drying: Evaporate the eluate to dryness.

c) Urine Samples

-

Collection: Collect a 24-hour or spot urine sample.

-

Internal Standard: Add the internal standard to a measured volume of urine.

-

Extraction:

-

Acidify the urine to approximately pH 3 with HCl.

-

Perform SPE using a C18 cartridge as described for plasma samples.

-

-

Drying: Evaporate the eluate to dryness.

Derivatization

To enhance volatility for GC analysis, a two-step derivatization is commonly employed.

-

Pentafluorobenzyl (PFB) Ester Formation (for the carboxylic acid group):

-

Reconstitute the dried extract in acetonitrile.

-

Add pentafluorobenzyl bromide (PFBBr) and a catalyst (e.g., N,N-diisopropylethylamine).

-

Incubate at room temperature or with gentle heating (e.g., 40°C for 30 minutes).

-

Evaporate the reagents.

-

-

Trimethylsilyl (TMS) Ether Formation (for the hydroxyl groups):

-

To the dried PFB ester, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate at a higher temperature (e.g., 60°C for 1 hour).

-

The sample is now ready for GC-MS analysis.

-

GC-MS Analysis

The following are typical GC-MS parameters for PGEM analysis. These should be optimized for the specific instrument and application.

Table 3: Example GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow (e.g., 1.0 mL/min) |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Oven Temperature Program | - Initial: 190°C, hold for 1 min- Ramp 1: 20°C/min to 260°C- Ramp 2: 5°C/min to 300°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Negative Ion Chemical Ionization (NICI) or Electron Ionization (EI) |

| Reagent Gas (for NICI) | Methane or Ammonia |

| Ion Source Temperature | 200°C |

| Quadrupole Temperature | 150°C |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | Dependent on the specific PGEM and its derivative (e.g., for PGE2-PFB-TMS derivative, monitor characteristic fragment ions) |

Data Analysis and Quantification

-

Peak Identification: Identify the peaks corresponding to the target PGEM and the internal standard based on their retention times.

-

Peak Integration: Integrate the peak areas for both the analyte and the internal standard.

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of the PGEM and a fixed concentration of the internal standard. Process these standards in the same manner as the samples.

-

Quantification: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators. Use the resulting linear regression to calculate the concentration of the PGEM in the unknown samples.

Conclusion

The GC-MS method detailed in this application note provides a sensitive and reliable approach for the quantification of prostaglandin E metabolites in a variety of biological matrices. The combination of solid-phase extraction, chemical derivatization, and selected ion monitoring allows for low detection limits and high specificity. This methodology is a valuable tool for researchers and scientists in pharmacology, drug development, and clinical research who are investigating the role of prostaglandins in health and disease.

References

- 1. Measurement of plasma prostaglandin E2 using capillary gas chromatography negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Levels of Prostaglandin E Metabolite, the Major Urinary Metabolite of Prostaglandin E2, Are Increased in Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing 13,14-Dihydro-15-keto-PGE2-d4 Calibration Standards

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of 13,14-Dihydro-15-keto-PGE2-d4 calibration standards for use in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). 13,14-dihydro-15-keto prostaglandin E2 (13,14-dihydro-15-keto-PGE2) is a primary metabolite of prostaglandin E2 (PGE2), and its quantification is crucial for understanding various physiological and pathological processes.[1][2][3] The deuterated form, this compound, serves as an ideal internal standard for accurate quantification.[1][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Formal Name | 9,15-dioxo-11α-hydroxy-prost-5Z-en-1-oic-3,3,4,4-d4 acid |

| Synonyms | 13,14-dh-15-keto PGE2-d4, 13,14-dihydro-oxo-PGE2-d4, PGEM-d4 |

| Molecular Formula | C₂₀H₂₈D₄O₅ |

| Formula Weight | 356.5 g/mol |

| Purity | ≥99% deuterated forms (d₁-d₄) |

| Formulation | Typically supplied as a solution in methyl acetate |

| Storage Temperature | -20°C[5] |

| Stability | ≥ 2 years at -20°C in the supplied solvent |

Solubility Data

The solubility of this compound in various solvents is critical for the preparation of stock and working solutions.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 50 mg/mL[1][6] |

| Dimethyl sulfoxide (DMSO) | 50 mg/mL[1][6] |

| Ethanol | 50 mg/mL[1][6] |

| Phosphate Buffered Saline (PBS), pH 7.2 | 1 mg/mL[1][6] |

Prostaglandin E2 Metabolism and Signaling Pathway

The following diagram illustrates the metabolic pathway of Prostaglandin E2 (PGE2), leading to the formation of 13,14-dihydro-15-keto-PGE2, and the subsequent signaling through its receptors.

Caption: PGE2 is synthesized from arachidonic acid and then metabolized. It exerts its biological effects by binding to one of four G-protein-coupled receptors (EP1-4), each activating distinct signaling pathways.[7][8][9]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol outlines the preparation of stock and intermediate solutions for creating calibration standards.

Materials:

-

This compound in methyl acetate (or other suitable solvent)

-

Anhydrous ethanol or LC-MS grade methanol

-

Calibrated micropipettes

-

Amber glass vials or polypropylene tubes

Protocol:

-

Stock Solution (100 µg/mL):

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

If the standard is supplied as a solid, dissolve it in a suitable solvent (e.g., ethanol) to a final concentration of 1 mg/mL.

-

If supplied as a solution (e.g., 1 mg/mL in methyl acetate), transfer a known volume to a new vial.

-

Evaporate the original solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in anhydrous ethanol or methanol to a final concentration of 100 µg/mL. For example, if you have 1 mg of the standard, add 10 mL of ethanol.

-

Store the stock solution at -20°C in a tightly sealed amber vial. When stored at -20°C, the stock solution in ethanol is stable for at least one month. For longer-term storage (up to 6 months), store at -80°C.[6]

-

-

Intermediate Stock Solution (1 µg/mL):

-

Perform a 1:100 dilution of the 100 µg/mL stock solution.

-

For example, add 10 µL of the 100 µg/mL stock solution to 990 µL of ethanol or methanol in a clean vial.

-

Vortex briefly to ensure homogeneity.

-

This intermediate solution can be stored at -20°C for up to one month.

-

-

Working Internal Standard Solution (e.g., 10 ng/mL):

-

The concentration of the working internal standard solution will depend on the expected concentration of the analyte in the samples and the sensitivity of the mass spectrometer. A common starting concentration is 10 ng/mL.

-

To prepare a 10 ng/mL working solution, perform a 1:100 dilution of the 1 µg/mL intermediate stock solution.

-

For example, add 10 µL of the 1 µg/mL intermediate stock solution to 990 µL of the initial mobile phase composition of your LC-MS/MS method (e.g., 80% mobile phase A, 20% mobile phase B).

-

This working solution should be prepared fresh daily.

-

Preparation of Calibration Curve Standards

This protocol describes the serial dilution of the non-deuterated 13,14-dihydro-15-keto-PGE2 standard to create a calibration curve.

Materials:

-

Non-deuterated 13,14-dihydro-15-keto-PGE2 standard

-

Solvent for stock solution (e.g., ethanol)

-

Matrix for calibration standards (e.g., charcoal-stripped plasma, cell culture medium, or initial mobile phase)

-

Calibrated micropipettes

-

Microcentrifuge tubes or a 96-well plate

Protocol:

-

Prepare a Stock Solution of Non-Deuterated Standard (e.g., 100 µg/mL):

-

Follow the same procedure as for the deuterated standard to prepare a 100 µg/mL stock solution of non-deuterated 13,14-dihydro-15-keto-PGE2.

-

-

Prepare an Intermediate Stock Solution (e.g., 1 µg/mL):

-

Perform a 1:100 dilution of the 100 µg/mL stock solution in ethanol or methanol.

-

-

Prepare Serial Dilutions for the Calibration Curve:

-

The concentration range of the calibration curve should encompass the expected concentrations of the analyte in the samples. A typical range for prostaglandins is from low pg/mL to ng/mL.[10]

-

The following table provides an example of a serial dilution scheme to generate a calibration curve from 0.1 ng/mL to 100 ng/mL.

-

| Standard Level | Concentration (ng/mL) | Volume of 1 µg/mL Intermediate Stock (µL) | Volume of Matrix (µL) |

| 8 | 100 | 100 | 900 |

| 7 | 50 | 500 of Std 8 | 500 |

| 6 | 25 | 500 of Std 7 | 500 |

| 5 | 10 | 400 of Std 6 | 600 |

| 4 | 5 | 500 of Std 5 | 500 |

| 3 | 1 | 200 of Std 4 | 800 |

| 2 | 0.5 | 500 of Std 3 | 500 |

| 1 | 0.1 | 200 of Std 2 | 800 |

| Blank | 0 | 0 | 1000 |

-

Preparation of Calibration Samples for Analysis:

-

To each calibration standard (and your unknown samples), add a fixed volume of the working internal standard solution (e.g., 10 µL of 10 ng/mL this compound).

-

Proceed with your sample extraction and analysis protocol.

-

LC-MS/MS Analysis Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of 13,14-dihydro-15-keto-PGE2 using the prepared calibration standards.

Caption: A generalized workflow for the quantification of 13,14-dihydro-15-keto-PGE2, from sample preparation to data analysis.

Typical LC-MS/MS Parameters

While optimal conditions should be determined for your specific instrument, the following are typical starting parameters for the analysis of prostaglandins.

| Parameter | Typical Setting |

| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 0.1% acetic acid |

| Mobile Phase B | Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid or 0.1% acetic acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Gradient | A linear gradient from a low to high percentage of mobile phase B over 10-20 minutes is common. |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 351.2 for 13,14-dihydro-15-keto-PGE2; m/z 355.2 for this compound |

| Product Ion (Q3) | Specific product ions should be determined by direct infusion of the standards. A common transition for PGE2 is 351 -> 189. |

Note: The exact MRM transitions for 13,14-dihydro-15-keto-PGE2 and its deuterated internal standard should be optimized on your specific mass spectrometer.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can confidently prepare accurate and reliable calibration standards for the quantification of 13,14-dihydro-15-keto-PGE2.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. LIPID MAPS [lipidmaps.org]